molecular formula C6H9NO2 B8624217 Hexahydro-1H-furo[3,4-c]pyrrol-1-one

Hexahydro-1H-furo[3,4-c]pyrrol-1-one

Cat. No.: B8624217
M. Wt: 127.14 g/mol
InChI Key: JQVALCAVCNFEMZ-UHFFFAOYSA-N
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Description

Hexahydro-1H-furo[3,4-c]pyrrol-1-one (CAS 2044705-73-7) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused furo[3,4-c]pyrrole scaffold, which is structurally related to pyrrolopyridine systems. Such scaffolds are recognized as privileged structures in pharmacology due to their wide range of biological activities . While specific biological data for this exact molecule is limited, research on closely related pyrrolo[3,4-c]pyridine derivatives reveals a broad spectrum of potential pharmacological applications. These analogous compounds have been investigated for their potent analgesic and sedative properties . Furthermore, studies highlight their potential in treating nervous system disorders , alongside exhibiting antidiabetic activity by acting as Aldose Reductase (AR) inhibitors to reduce diabetic complications or as GPR119 agonists to stimulate insulin secretion . Other explored activities include antimycobacterial, antiviral (including against HIV-1 integrase), and antitumor effects, making this chemical class a valuable template for developing new therapeutic agents . The scaffold serves as a key building block for constructing more complex molecules. Its structure, comprising multiple heteroatoms, allows it to mimic natural products and interact with various biological targets. Researchers can utilize this compound as a versatile synthetic intermediate to explore structure-activity relationships and develop novel active compounds for multiple disease areas . The product is provided for research purposes only.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one

InChI

InChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2

InChI Key

JQVALCAVCNFEMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydro-1H-furo[3,4-c]pyrrol-1-one belongs to a family of fused bicyclic heterocycles. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Applications References
This compound 60889-32-9 C₆H₁₁NO Bicyclic furan-pyrrolidinone; moderate polarity Protease inhibitors, spirocyclic agents
5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one N/A C₁₂H₁₃NO Benzyl-substituted derivative; enhanced lipophilicity Discontinued (potential CNS targets)
Pyrrolo[3,4-c]pyrrol-1(2H)-one (hexahydro) 1820581-33-6 C₆H₁₀N₂O Nitrogen-rich analog; higher hydrogen-bonding capacity Kinase inhibitors, enantioselective synth
Octahydrofuro[3,4-c]pyridine hydrochloride 1956385-17-3 C₇H₁₄ClNO Fully saturated; hydrochloride salt improves solubility Preclinical antiviral studies
Hexahydro-1H-furo[3,4-c]pyrrole-4,6-dione N/A C₆H₇NO₃ Dual carbonyl groups; high polarity SARS-CoV-2 Mpro inhibitors

Key Findings:

Derivatives with additional carbonyl groups (e.g., hexahydro-1H-furo[3,4-c]pyrrole-4,6-dione) exhibit higher polarity, reducing solubility in non-polar solvents but enhancing binding to polar enzyme active sites like SARS-CoV-2 Mpro .

Stereochemical Complexity :

  • The (3aR,6aS)-configured pyrrolo[3,4-c]pyrrol-1(2H)-one (CAS: 1820581-33-6) demonstrates superior enantioselectivity in asymmetric catalysis compared to its racemic counterparts .

Biological Activity: this compound derivatives are prominent in antiviral research, with 37 out of 87 top SARS-CoV-2 Mpro inhibitors containing this scaffold .

Synthetic Accessibility: this compound is synthesized via multicomponent reactions using α-amino acids or HATU-mediated coupling, achieving yields up to 83% . Derivatives like (3R,3aR,4S,6R,6aS)-3-(ethylthio)-6-(2-hydroxyphenyl)-1-oxo hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate require advanced chiral catalysts (e.g., Takemoto’s catalyst) for enantiomeric excess (>90% ee) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Hexahydro-1H-furo[3,4-c]pyrrol-1-one derivatives?

  • Methodological Answer : A reflux-based protocol using chloranil in xylene (10 mL) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol, has been reported for structurally related pyrrole derivatives . For this compound, analogous methods may require adjustments in reaction time, solvent polarity (e.g., toluene vs. xylene), and purification techniques (e.g., column chromatography for stereoisomer separation) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the fused furo-pyrrolidine ring system and stereochemistry (e.g., cis/trans configurations) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) by matching observed peaks with theoretical values .
  • Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1} for the ketone moiety) .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer :

  • Storage : Store under inert atmosphere at 2–8°C to prevent oxidation or hydrolysis .
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (H302: harmful if swallowed; H314: causes severe skin burns) .
  • Emergency Protocols : Follow P305+P351+P338 (rinse skin/eyes immediately) and P370+P378 (use dry chemical extinguishers for fires) .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound derivatives as protease inhibitors?

  • Methodological Answer :

  • Docking Studies : Prioritize derivatives with hydrogen-bonding interactions to catalytic dyads (e.g., SARS-CoV-2 Mpro) using software like AutoDock Vina. Evidence shows 37/87 virtual hits contained this scaffold .
  • SOL Score Analysis : Rank candidates based on binding enthalpy and specificity to avoid off-target effects .
  • Diversity Screening : Remove redundant derivatives (e.g., pyrazoloquinolinones) to focus on chemically unique scaffolds .

Q. How do stereochemical variations (e.g., cis vs. trans) in this compound impact biological activity?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., tert-butyl esters) to isolate enantiomers like (3aR,6aS)- vs. (3aS,6aR)-configurations .
  • QSAR Modeling : Quantify activity differences using descriptors such as GATS6c (geometric atom distribution) and E2e (electronic effects), which correlate with anti-HIV activity in related pyrrolidine-diones .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar alternatives (chloroform) under standardized conditions (25°C, inert atmosphere) .
  • HPLC-UV Validation : Compare retention times and peak symmetry to identify impurities affecting solubility .
  • Cohort Studies : Aggregate data from ≥3 independent labs to establish consensus solubility ranges .

Q. Can this compound act as a catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Proton Sponge Testing : Evaluate its tertiary amine group’s ability to stabilize transition states in enantioselective aldol reactions .
  • Kinetic Profiling : Compare turnover frequencies (TOF) with structurally similar catalysts like hexahydrofuropyridines .

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